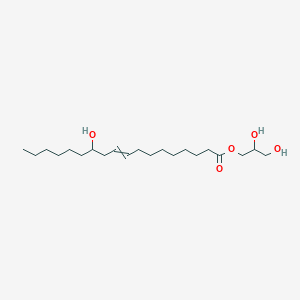

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)- is a complex organic compound with the molecular formula C21H40O5.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester typically involves the esterification of 9-octadecenoic acid with glycerol. This reaction is catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester .

Análisis De Reacciones Químicas

Types of Reactions

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include epoxides, alcohols, and substituted esters, which have various applications in the chemical and pharmaceutical industries .

Aplicaciones Científicas De Investigación

Chemistry

- Emulsifier and Surfactant : It is widely used as an emulsifier in various formulations due to its ability to stabilize mixtures of oil and water.

- Chemical Reactions : The compound can undergo oxidation to produce epoxides and other derivatives, reduction to convert esters into alcohols, and substitution reactions that replace the ester group with other functional groups.

Biology

- Lipid Metabolism Studies : It serves as a model compound for studying lipid metabolism due to its structural similarity to naturally occurring lipids.

- Cell Culture Media Component : Its biocompatibility makes it suitable for use in cell culture media.

Medicine

- Drug Delivery Systems : The compound is being investigated for its potential in drug delivery applications due to its ability to form stable emulsions that can encapsulate therapeutic agents.

- Anti-inflammatory Properties : Research indicates that it may exhibit anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases .

Industry

- Cosmetics : Glyceryl ricinoleate is used in cosmetic formulations for its emollient properties.

- Food Additives : It finds application as a food additive where emulsification is required.

- Biodegradable Lubricants : The compound's biodegradable nature makes it an attractive option for environmentally friendly lubricants.

Case Studies and Research Findings

-

Anti-inflammatory Activity :

A study demonstrated the anti-inflammatory effects of glyceryl ricinoleate on COX enzymes, suggesting its potential use in managing inflammatory conditions . -

Lipid Interaction Studies :

Research exploring the interaction of glyceryl ricinoleate with lipid membranes revealed its ability to modulate membrane fluidity, which is crucial for cellular functions. -

Biocompatibility Assessments :

Investigations into the biocompatibility of this compound have shown promising results for its use in medical applications such as drug delivery systems .

Mecanismo De Acción

The mechanism of action of 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester involves its interaction with lipid membranes and proteins. It can modulate membrane fluidity and permeability, which affects various cellular processes. The compound also interacts with specific molecular targets such as enzymes involved in lipid metabolism, influencing their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

9,12-Octadecadienoic acid (Z,Z): Another fatty acid ester with similar properties but different unsaturation and hydroxylation patterns.

Glyceryl monooleate: A closely related compound with similar emulsifying and surfactant properties.

Uniqueness

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester is unique due to its specific hydroxylation and esterification pattern, which imparts distinct physicochemical properties. These properties make it particularly useful in applications requiring stable emulsions and biocompatibility .

Actividad Biológica

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, commonly referred to as glyceryl ricinoleate, is a complex organic compound with the molecular formula C21H40O5. This compound is derived from ricinoleic acid and glycerol, and it exhibits various biological activities that make it significant in both pharmaceutical and industrial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H40O5

- Molecular Weight : 372.54 g/mol

- CAS Number : 1323-38-2

- IUPAC Name : 2,3-dihydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester interacts with biological membranes and proteins, influencing various cellular processes:

- Modulation of Membrane Fluidity : The compound can alter the fluidity and permeability of lipid membranes, which is crucial for cellular function.

- Influence on Lipid Metabolism : It interacts with enzymes involved in lipid metabolism, potentially affecting their activity and function .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antioxidant Activity

Research indicates that glyceryl ricinoleate exhibits antioxidant properties. Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly important in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Glyceryl ricinoleate has been studied for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory conditions.

Antimicrobial Properties

The compound demonstrates antimicrobial activity against various pathogens. Its efficacy has been evaluated in vitro against bacteria and fungi, suggesting potential applications in developing natural preservatives or therapeutic agents .

Research Findings and Case Studies

A review of recent studies highlights the diverse applications and biological activities of glyceryl ricinoleate:

- Phytochemical Analysis : A study conducted on ethanolic extracts containing glyceryl ricinoleate revealed significant antioxidant activity through DPPH radical scavenging assays. The results indicated a strong correlation between the concentration of glyceryl ricinoleate and its antioxidant capacity .

- Toxicological Assessments : Regulatory assessments indicate low toxicity for glyceryl ricinoleate based on repeated dose toxicity studies. No significant systemic or reproductive toxicity was observed in animal models at tested doses .

- Industrial Applications : Glyceryl ricinoleate is utilized as an emulsifier in food products and cosmetics due to its surfactant properties. Its biocompatibility also makes it suitable for drug delivery systems .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Glyceryl Ricinoleate | C21H40O5 | Antioxidant, anti-inflammatory |

| Glyceryl Monooleate | C21H40O4 | Emulsifier, surfactant |

| Oleic Acid | C18H34O2 | Antioxidant, anti-inflammatory |

Propiedades

Número CAS |

1323-38-2 |

|---|---|

Fórmula molecular |

C21H40O5 |

Peso molecular |

372.5 g/mol |

Nombre IUPAC |

2,3-dihydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C21H40O5/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-21(25)26-18-20(24)17-22/h9,12,19-20,22-24H,2-8,10-11,13-18H2,1H3/b12-9-/t19-,20?/m1/s1 |

Clave InChI |

HDIFHQMREAYYJW-XGXNLDPDSA-N |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O |

SMILES isomérico |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(CO)O)O |

SMILES canónico |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O |

Key on ui other cas no. |

1323-38-2 141-08-2 |

Descripción física |

Liquid |

Números CAS relacionados |

63502-38-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.